molecular formula C11H15KOS2 B610947 Unii-9K6idm1E83 CAS No. 1096687-52-3

Unii-9K6idm1E83

Cat. No. B610947
CAS RN: 1096687-52-3
M. Wt: 266.5 g/mol
InChI Key: IGULCCCBGBDZKQ-ITUTUMSESA-M
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Description

SPK-601, also known as LMV-601, is a chemical compound that acts as an inhibitor of phosphatidylcholine-specific phospholipase C. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce diacylglycerol and inositol trisphosphate, which are important secondary messengers in cellular signaling pathways. SPK-601 has shown potential as an antimicrobial agent and has been studied for its effects on human papillomavirus (HPV) infected cells .

Scientific Research Applications

SPK-601 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of phosphatidylcholine-specific phospholipase C and its role in cellular signaling pathways.

    Biology: Investigated for its effects on cell growth and viral replication, particularly in HPV-infected cells.

    Medicine: Explored as a potential antimicrobial agent due to its inhibitory effects on phosphatidylcholine-specific phospholipase C.

    Industry: Utilized in the development of new antimicrobial agents and as a research tool in drug discovery

Mechanism of Action

SPK-601 exerts its effects by inhibiting the activity of phosphatidylcholine-specific phospholipase C. This inhibition prevents the hydrolysis of phosphatidylcholine, leading to a decrease in the production of diacylglycerol and inositol trisphosphate. These secondary messengers are crucial for various cellular processes, including cell growth and viral replication. By inhibiting this enzyme, SPK-601 can reduce the proliferation of HPV-infected cells and exhibit antimicrobial properties .

Biochemical Analysis

Cellular Effects

It is suggested that it may have profound effects on cellular functions , but the specifics of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, are not currently known.

Molecular Mechanism

It is known to be a potent phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor . The specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPK-601 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of SPK-601 follows similar synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

SPK-601 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SPK-601 can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

    U73122: Another inhibitor of phosphatidylcholine-specific phospholipase C, but with a different chemical structure.

    Edelfosine: A synthetic alkyl-lysophospholipid that also targets phospholipase C but has additional effects on other cellular pathways.

Uniqueness of SPK-601

SPK-601 is unique due to its specific inhibitory activity against phosphatidylcholine-specific phospholipase C and its potential as an antimicrobial agent. Unlike other inhibitors, SPK-601 has shown promising results in reducing the growth of HPV-infected cells, making it a valuable tool in both research and potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Unii-9K6idm1E83 involves the condensation of 2,4-dichloro-5-fluoroaniline with 2,6-dichlorobenzaldehyde in the presence of a base followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2,6-dichlorobenzaldehyde", "base", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroaniline (1 equiv) and 2,6-dichlorobenzaldehyde (1 equiv) in a suitable solvent.", "Step 2: Add a base (such as potassium carbonate or sodium hydride) to the reaction mixture and stir at room temperature for several hours.", "Step 3: The resulting Schiff base is reduced with sodium borohydride (1.2 equiv) in a suitable solvent at room temperature for several hours.", "Step 4: The reaction mixture is then quenched with water and extracted with a suitable organic solvent.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography to afford Unii-9K6idm1E83 as a white solid." ] }

CAS RN

1096687-52-3

Molecular Formula

C11H15KOS2

Molecular Weight

266.5 g/mol

IUPAC Name

potassium;[(1R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate

InChI

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8-,9-,10+;/m1./s1

InChI Key

IGULCCCBGBDZKQ-ITUTUMSESA-M

Isomeric SMILES

C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3OC(=S)[S-].[K+]

SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LMV-601;  LMV601;  LM -601;  SPK601;  SPK-601;  SPK 601.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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